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  • Product: N-3-Pyridylbenzenesulfonamide
  • CAS: 53472-19-8

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of N-3-Pyridylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the burgeoning therapeutic potential of N-3-Pyridylbenzenesulfonamide derivatives, a class of compounds demonstrating significant promise in oncology and neurodegenerative diseases....

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the burgeoning therapeutic potential of N-3-Pyridylbenzenesulfonamide derivatives, a class of compounds demonstrating significant promise in oncology and neurodegenerative diseases. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols, designed to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Versatility of the N-3-Pyridylbenzenesulfonamide Scaffold

The N-3-Pyridylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that allow for interaction with a diverse range of biological targets. The presence of the pyridyl nitrogen introduces a key hydrogen bond acceptor and a basic center, while the sulfonamide group acts as a potent hydrogen bond donor and can coordinate with metal ions in enzyme active sites. This inherent versatility has led to the exploration of these derivatives across multiple therapeutic areas, with the most compelling evidence emerging in cancer and neurodegenerative disorders.

Anticancer Potential: Targeting the Tumor Microenvironment

A significant body of research has focused on the anticancer properties of N-3-Pyridylbenzenesulfonamide derivatives, primarily through their potent and often selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.

Mechanism of Action: Disrupting pH Homeostasis and Metastatic Pathways

Tumor cells in hypoxic environments upregulate CA IX and CA XII to maintain their intracellular pH (pHi) in a viable range while acidifying the extracellular microenvironment. This acidification promotes tumor invasion, metastasis, and resistance to therapy. N-3-Pyridylbenzenesulfonamide derivatives, by inhibiting CA IX and XII, disrupt this critical pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.

Beyond pH regulation, the inhibition of CA IX and XII by these compounds has been shown to interfere with key signaling pathways involved in cell adhesion, migration, and invasion. This includes modulation of E-cadherin-catenin systems and integrin signaling, which are crucial for cell-cell and cell-matrix interactions.

CAIX_Signaling cluster_0 Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX/XII Upregulation CAIX/XII Upregulation HIF-1α->CAIX/XII Upregulation induces pH Regulation pH Regulation CAIX/XII Upregulation->pH Regulation E-cadherin/Integrin Signaling E-cadherin/Integrin Signaling CAIX/XII Upregulation->E-cadherin/Integrin Signaling modulates N-3-Pyridylbenzenesulfonamide N-3-Pyridylbenzenesulfonamide N-3-Pyridylbenzenesulfonamide->CAIX/XII Upregulation inhibits Intracellular pH (pHi) Maintenance Intracellular pH (pHi) Maintenance pH Regulation->Intracellular pH (pHi) Maintenance Extracellular Acidification Extracellular Acidification pH Regulation->Extracellular Acidification Tumor Cell Survival Tumor Cell Survival Intracellular pH (pHi) Maintenance->Tumor Cell Survival ECM Degradation ECM Degradation Extracellular Acidification->ECM Degradation Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Metastatic Cascade Metastatic Cascade Invasion & Metastasis->Metastatic Cascade Cell Adhesion & Migration Cell Adhesion & Migration E-cadherin/Integrin Signaling->Cell Adhesion & Migration

Figure 1: Simplified signaling pathway of CAIX/XII in cancer and the inhibitory action of N-3-Pyridylbenzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) Insights

The potency and selectivity of N-3-Pyridylbenzenesulfonamide derivatives against CA IX and XII are highly dependent on the substitution patterns on both the benzenesulfonamide and pyridine rings.

Compound/DerivativeModificationTargetIC50/Ki (nM)Reference
Series A Compound 5d s-triazine linkerhCA IX28.6 (IC50)[1]
Series B Compound 11b s-triazine linkerhCA IX31.9 (Ki)[1]
Compound 17e 1,2,3-triazole with pyrazolyl-thiazoleCA IX25 (IC50)[2]
Compound 17f 1,2,3-triazole with pyrazolyl-thiazoleCA IX38 (IC50)[2]
Compound 17g 1,2,3-triazole with pyrazolyl-thiazoleCA IX52 (IC50)[2]
Compound 17h 1,2,3-triazole with pyrazolyl-thiazoleCA IX41 (IC50)[2]
Compound 4e Aryl thiazoloneCA IX10.93 (IC50)[3][4]
Compound 4g Aryl thiazoloneCA IX25.06 (IC50)[3][4]
Compound 4h Aryl thiazoloneCA IX18.74 (IC50)[3][4]

Key SAR Observations:

  • Sulfonamide Moiety: The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrases.

  • Linker Strategy: The nature and flexibility of the linker between the benzenesulfonamide and pyridyl moieties significantly influence inhibitory activity. Both rigid linkers, such as s-triazine, and more flexible linkers have been successfully employed to achieve potent inhibition.[1]

  • Substituents on the Pyridine Ring: Modifications on the pyridine ring can enhance selectivity for tumor-associated CAs over cytosolic isoforms (CA I and II), which is critical for minimizing off-target effects.

Experimental Protocol: Synthesis of N-pyridin-3-yl-benzenesulfonamide

This protocol describes a simple one-pot synthesis of the parent N-pyridin-3-yl-benzenesulfonamide.[5][6]

Materials:

  • Benzenesulfonyl chloride

  • 3-Aminopyridine

  • Sodium carbonate (Na2CO3), 2.0 M aqueous solution

  • Hydrochloric acid (HCl), 2.0 M aqueous solution

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 3-aminopyridine (e.g., 3.0 g, 0.032 mol) in a 2.0 M aqueous solution of Na2CO3 (e.g., 25.0 mL).

  • While stirring vigorously, slowly add benzenesulfonyl chloride (e.g., 3.0 mL, 0.023 mol) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours. Monitor the pH of the reaction mixture and maintain it between 8 and 10 by adding more Na2CO3 solution if necessary. The high pH is crucial to scavenge the HCl generated during the reaction.

  • After 2 hours, slowly add 2.0 M HCl to the reaction mixture to adjust the pH to 2. This will protonate the sulfonamide and cause it to precipitate.

  • Collect the resulting brown precipitate by filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure N-pyridin-3-yl-benzenesulfonamide.

  • Characterize the final product using techniques such as FTIR, 1H NMR, and 13C NMR to confirm its structure and purity.

Synthesis_Workflow cluster_workflow Synthesis of N-pyridin-3-yl-benzenesulfonamide A 1. Dissolve 3-Aminopyridine in Na2CO3 solution B 2. Add Benzenesulfonyl Chloride A->B C 3. Stir for 2 hours at RT (pH 8-10) B->C D 4. Acidify with HCl to pH 2 C->D E 5. Filter Precipitate D->E F 6. Wash with Water E->F G 7. Recrystallize from Ethanol F->G H 8. Characterize Product G->H Kynurenine_Pathway cluster_1 Kynurenine Pathway Modulation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT 3-HK 3-Hydroxykynurenine (Neurotoxic) KMO->3-HK N-3-Pyridylbenzenesulfonamide N-3-Pyridylbenzenesulfonamide N-3-Pyridylbenzenesulfonamide->KMO inhibits QUIN Quinolinic Acid (Neurotoxic) 3-HK->QUIN Neurodegeneration Neurodegeneration QUIN->Neurodegeneration KYNA Kynurenic Acid (Neuroprotective) Neuroprotection Neuroprotection KYNA->Neuroprotection KAT->KYNA

Figure 3: The Kynurenine Pathway and the role of KMO inhibition by N-3-Pyridylbenzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) Insights

The development of potent and selective KMO inhibitors from the N-3-Pyridylbenzenesulfonamide class is an active area of research. Key structural features that influence activity include:

  • Substitutions on the Phenyl Ring of the Benzenesulfonamide: These can modulate potency and pharmacokinetic properties.

  • Modifications of the Pyridyl Ring: Alterations to the pyridine ring can impact brain permeability, a critical factor for treating neurodegenerative diseases.

Further quantitative SAR data for a broad range of N-3-Pyridylbenzenesulfonamide derivatives as KMO inhibitors is needed to establish more definitive relationships.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of N-3-Pyridylbenzenesulfonamide derivatives can be variable and is a key consideration for their development as therapeutic agents. A study on a related 3-pyridyl thiazole benzenesulfonamide β3-adrenergic receptor agonist showed that oral bioavailability was limited in rats (17%), dogs (27%), and monkeys (4%), likely due to poor absorption and first-pass metabolism. [7]However, structural modifications, such as the introduction of a morpholine derivative, significantly improved oral bioavailability in monkeys to 56%. [7]This highlights the potential to optimize the pharmacokinetic properties of this class of compounds through medicinal chemistry efforts. In silico ADME predictions for some benzenesulfonamide derivatives suggest good lipophilicity but potentially low oral bioavailability, indicating that formulation strategies or structural modifications may be necessary. [8]

Clinical Landscape

While N-3-Pyridylbenzenesulfonamide derivatives themselves are in the preclinical stages of development for many applications, the broader class of sulfonamides has seen clinical success. Notably, the benzenesulfonamide derivative SLC-0111, a potent CA IX inhibitor, has entered Phase I/II clinical trials for the treatment of advanced metastatic hypoxic tumors. [9][10]This provides a strong validation for targeting CA IX with sulfonamide-based inhibitors and suggests a promising clinical path for optimized N-3-Pyridylbenzenesulfonamide derivatives. There are currently no publicly available clinical trial data specifically for N-3-Pyridylbenzenesulfonamide derivatives in neurodegenerative diseases.

Conclusion and Future Directions

N-3-Pyridylbenzenesulfonamide derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their ability to potently and selectively inhibit key enzymes such as carbonic anhydrases and kynurenine 3-monooxygenase opens up exciting avenues for the treatment of cancer and neurodegenerative diseases.

Future research should focus on:

  • Optimization of Pharmacokinetic Properties: Improving oral bioavailability and brain permeability through targeted medicinal chemistry approaches.

  • Elucidation of Detailed Mechanisms of Action: Further investigation into the downstream signaling effects of CA and KMO inhibition to identify biomarkers and combination therapy strategies.

  • Expansion to Other Therapeutic Areas: Given their diverse biological activities, exploring the potential of these derivatives in other diseases, such as infectious and inflammatory conditions, is warranted.

The continued exploration of the N-3-Pyridylbenzenesulfonamide scaffold holds great promise for the discovery of next-generation therapies that address significant unmet medical needs.

References

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Semantic Scholar. [Link]

  • Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. PubMed. [Link]

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • New analogues of the anticancer E7070: synthesis and pharmacology. PubMed. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. European Journal of Chemical Sciences. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. KTU ePubl. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PubMed. [Link]

  • Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Semantic Scholar. [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats. PubMed. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. [Link]

  • View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers. [Link]

  • WO/2021/009568 BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF. [Link]

  • Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 3-substituted pyridinium salts. ResearchGate. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Antitumor Agents 295. E-ring Hydroxylated Antofine and Cryptopleurine Analogs as Antiproliferative Agents: Design, Synthesis, and Mechanistic Studies. NIH. [Link]

  • Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones. PMC. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]

  • Design, synthesis, and evaluation of pH-dependent hydrolyzable emetine analogues as treatment for prostate cancer. PubMed. [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. MDPI. [Link]

  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

Sources

Exploratory

The Structure-Activity Relationship of N-3-Pyridylbenzenesulfonamide: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract The N-3-pyridylbenzenesulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities implicated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-3-pyridylbenzenesulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities implicated in various disease states. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this scaffold. We will delve into the nuanced effects of structural modifications on the pyridine ring, the sulfonamide linker, and the benzene ring, with a particular focus on its application in oncology, specifically as inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of novel therapeutics based on the N-3-pyridylbenzenesulfonamide core.

Introduction: The Rise of a Versatile Scaffold

The N-3-pyridylbenzenesulfonamide core is a key pharmacophore found in a multitude of biologically active compounds. Its unique electronic and structural features allow for specific interactions with various enzyme active sites and receptors. Initially explored for their antimicrobial properties, derivatives of this scaffold have since demonstrated significant potential as anticancer[1], anti-inflammatory, and antiviral agents, as well as treatments for metabolic syndrome.[2][3][4] The core's appeal lies in its synthetic tractability and the modular nature of its three key components: the pyridine head, the sulfonamide linker, and the benzenoid tail. This modularity allows for fine-tuning of physicochemical properties and biological activity through systematic structural modifications.

A significant area of interest for this scaffold is in the development of kinase inhibitors, particularly against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a signaling pathway frequently dysregulated in cancer.[1] Understanding the intricate structure-activity relationships is paramount for the design of potent and selective inhibitors.

Core N-3-Pyridylbenzenesulfonamide Scaffold

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of N-3-pyridylbenzenesulfonamide derivatives is exquisitely sensitive to structural modifications at three primary locations: the pyridine ring, the benzenesulfonamide moiety, and the sulfonamide linker itself. A comprehensive understanding of these relationships is critical for rational drug design.

The Pyridine Ring: The "Warhead" for Biological Targeting

The pyridine ring often acts as the primary point of interaction with the biological target, forming key hydrogen bonds and other non-covalent interactions. Its nitrogen atom can act as a hydrogen bond acceptor, a feature crucial for anchoring the molecule within an active site.

  • Substitution Position: The position of substituents on the pyridine ring significantly impacts activity. For instance, in a series of perforin inhibitors, substitution at the 5-position of the pyridine was preferred over the 4-position for attachment to the sulfonamide.[5]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and influence binding affinity. While specific SAR can be target-dependent, the introduction of small, moderately electron-withdrawing groups like fluorine or chlorine can sometimes enhance potency.[5]

  • Steric Bulk: The size and shape of substituents are critical. Large, bulky groups can introduce steric hindrance, preventing optimal binding. Conversely, the addition of specific moieties can lead to new, favorable interactions. For example, the addition of a quinolin-6-yl group at the 5-position of the pyridine ring in N-3-pyridylbenzenesulfonamides led to potent PI3K/mTOR dual inhibitors.[4]

The Benzenesulfonamide Moiety: Tuning Selectivity and Physicochemical Properties

The benzenesulfonamide "tail" of the molecule plays a crucial role in defining selectivity and modulating physicochemical properties such as solubility and metabolic stability.

  • Substitution Pattern: The substitution pattern on the benzene ring is a key determinant of activity. For pyrazoline benzenesulfonamide derivatives, strong electron-withdrawing groups like trifluoromethyl (-CF3) or methylthio (-SCH3) at the para-position of the 5-aryl ring significantly enhanced cytotoxic potency against cancer cell lines.[3]

  • Hydrophobicity and Lipophilicity: The nature of the substituents on the benzene ring directly impacts the overall lipophilicity of the molecule. This, in turn, affects cell permeability, metabolic stability, and off-target effects. A careful balance must be struck to achieve optimal drug-like properties.

  • Introduction of Additional Moieties: The benzene ring serves as a versatile anchor for introducing additional functionalities to probe for further interactions within the target's binding pocket. For instance, the incorporation of a 1H-pyrrol-1-yl group at the 4-position of the benzenesulfonamide has been explored in the development of anticancer agents.[6]

The Sulfonamide Linker: A Critical and Modifiable Bridge

The sulfonamide linker (-SO2NH-) is not merely a passive connector but an active participant in the molecule's biological activity. It can engage in hydrogen bonding and its geometry influences the relative orientation of the pyridine and benzene rings.

  • Linker Position: The point of attachment of the sulfonamide to the pyridine ring is critical. As mentioned earlier, for certain perforin inhibitors, the 3-position of the pyridine was found to be the optimal attachment point for the sulfonamide nitrogen.[5]

  • N-Substitution: Substitution on the sulfonamide nitrogen can have a profound impact on activity. In many cases, a free sulfonamide NH is essential for activity, as it can act as a hydrogen bond donor. N-substitution can abolish or significantly reduce activity, although this is not a universal rule and depends on the specific target and the nature of the substituent.

Quantitative SAR: A Data-Driven Approach to Design

To illustrate the principles discussed above, the following tables summarize the in vitro activity of various N-3-pyridylbenzenesulfonamide derivatives against cancer cell lines and key kinases.

Table 1: Anticancer Activity of N-3-Pyridylbenzenesulfonamide Derivatives

CompoundR1 (Pyridine Ring)R2 (Benzene Ring)Cell LineIC50 (µM)Reference
1a H4-CH3PC-3>10[4]
1b 5-(quinolin-6-yl)4-OCH3PC-30.080[4]
2a H4-(1H-pyrrol-1-yl)HCT-116>100[6]
2b H4-(1H-pyrrol-1-yl)HeLa>100[6]
2c H4-(1H-pyrrol-1-yl)MCF-7>100[6]
3a H4-NH2A549>100[7]
3b H4-NH-thiazoleA54958.6[7]

Data curated from multiple sources as cited.

Table 2: PI3K/mTOR Kinase Inhibitory Activity of N-3-Pyridylbenzenesulfonamide Derivatives

CompoundR1 (Pyridine Ring)R2 (Benzene Ring)PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
4a 5-(quinolin-6-yl)4-F1.23.5[4]
4b 5-(quinolin-6-yl)4-Cl1.54.1[4]
4c 5-(quinolin-6-yl)4-CH30.82.9[4]
4d 5-(quinolin-6-yl)4-OCH30.51.8[4]

Data curated from multiple sources as cited.

These tables clearly demonstrate that modifications to both the pyridine and benzene rings can lead to dramatic changes in biological activity, with the introduction of the quinolin-6-yl moiety on the pyridine ring being particularly effective for PI3K/mTOR inhibition.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of a representative N-3-pyridylbenzenesulfonamide analog and for a common biological assay used to evaluate its anticancer activity.

Synthesis of a Representative Analog: N-(5-bromopyridin-3-yl)benzenesulfonamide

This protocol is adapted from the general one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide.[8]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Characterization start Start reactants Combine 3-amino-5-bromopyridine, benzenesulfonyl chloride, and Na2CO3 in water start->reactants stir Stir vigorously at room temperature reactants->stir monitor Monitor reaction by TLC stir->monitor acidify Acidify with HCl to pH 2 monitor->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash precipitate with cold water precipitate->wash dry Dry the product under vacuum wash->dry characterize Characterize by NMR, IR, and MS dry->characterize end End characterize->end

Synthetic Workflow for N-(5-bromopyridin-3-yl)benzenesulfonamide

Materials:

  • 3-amino-5-bromopyridine

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl), 2 M

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridine (1 equivalent) and sodium carbonate (2 equivalents) in distilled water.

  • Addition of Sulfonyl Chloride: While stirring vigorously, slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly add 2 M HCl to the reaction mixture with stirring until the pH reaches approximately 2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(5-bromopyridin-3-yl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Evaluation: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is a standard method to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation & Solubilization cluster_2 Data Acquisition & Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of N-3-Pyridylbenzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The N-3-pyridylbenzenesulfonamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-3-pyridylbenzenesulfonamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and development of this important class of compounds. From their straightforward synthesis to their diverse biological activities, we will examine the key milestones and scientific insights that have established N-3-pyridylbenzenesulfonamides as a "privileged" structure in modern drug discovery. This document will detail the foundational synthetic methodologies, delve into the evolution of their therapeutic applications, and analyze the structure-activity relationships that have guided the optimization of these compounds for various biological targets.

Introduction: The Sulfonamide Heritage and the Rise of a Heterocyclic Scaffold

The story of N-3-pyridylbenzenesulfonamides is rooted in the broader history of sulfonamide drugs, which revolutionized medicine in the early 20th century with the discovery of their antibacterial properties.[1][2] The core sulfonamide group (–SO₂NH–) is a key pharmacophore that has been incorporated into a vast array of therapeutic agents.[3] The introduction of a pyridine ring, a nitrogen-containing heterocycle, into the sulfonamide structure opened up new avenues for medicinal chemists to modulate the physicochemical and pharmacological properties of these molecules. The N-3-pyridyl isomer, in particular, has proven to be a highly productive scaffold, leading to the discovery of compounds with a wide range of biological activities.

This guide will trace the journey of N-3-pyridylbenzenesulfonamide compounds from their fundamental synthesis to their emergence as potent modulators of various biological pathways, highlighting their significance in the ongoing quest for novel therapeutics.

Foundational Synthesis: A Straightforward and Adaptable Chemistry

The accessibility of the N-3-pyridylbenzenesulfonamide core through simple and efficient synthetic routes has been a major driver of its exploration in drug discovery. The most common and direct method involves the reaction of a benzenesulfonyl chloride with 3-aminopyridine.[1][4]

General Synthesis of N-3-Pyridylbenzenesulfonamide

A simple and high-yielding one-pot synthesis is a cornerstone of research in this area.[1][4]

Experimental Protocol: One-Pot Synthesis of N-pyridin-3-yl-benzenesulfonamide [1][4]

  • Reaction Setup: To a solution of 3-aminopyridine in a suitable solvent (e.g., pyridine, dichloromethane), add a base such as aqueous sodium carbonate (Na₂CO₃).[1][5]

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 0-25 °C).[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the product.[1]

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

This fundamental reaction can be readily adapted to generate a diverse library of derivatives by utilizing substituted benzenesulfonyl chlorides and aminopyridines.

Synthesis_of_N_3_Pyridylbenzenesulfonamide cluster_product Product BenzeneSulfonylChloride Benzenesulfonyl Chloride Product N-3-Pyridylbenzene- sulfonamide BenzeneSulfonylChloride->Product + ThreeAminoPyridine 3-Aminopyridine ThreeAminoPyridine->Product Base Base (e.g., Na2CO3, Pyridine) Solvent Solvent (e.g., Pyridine, DCM)

Caption: General synthetic scheme for N-3-Pyridylbenzenesulfonamide.

A Spectrum of Biological Activity: From Antimicrobials to Metabolic Modulators

The initial explorations into the biological activity of the parent N-3-pyridylbenzenesulfonamide compound revealed its potential as an antimicrobial agent.[1][4] Subsequent research, however, has unveiled a much broader and more diverse pharmacological profile for its derivatives, establishing this scaffold as a versatile platform for drug discovery.

Antimicrobial Activity

The foundational N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][4]

Microorganism Inhibition Zone (mm) at different concentrations
Staphylococcus aureus (Gram-positive)16 (150 mg/ml), 12 (100 mg/ml), 8 (50 mg/ml), 5 (25 mg/ml)
Salmonella typhi (Gram-negative)14 (150 mg/ml), 11 (100 mg/ml), 7 (50 mg/ml), 0 (25 mg/ml)
Escherichia coli (Gram-negative)15 (150 mg/ml), 10 (100 mg/ml), 0 (50 mg/ml), 0 (25 mg/ml)
Data synthesized from Ijuomah et al., 2022.[1][4]
G-Protein Coupled Receptor (GPCR) Agonism: Targeting GPR119

The N-3-pyridylbenzenesulfonamide scaffold has been successfully utilized to develop potent and metabolically stable agonists for GPR119, a GPCR involved in glucose homeostasis.[6] The discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides demonstrated the potential of this class of compounds in the treatment of type 2 diabetes.[6]

Modulation of Metabolic Pathways: Non-TZD PPARγ Agonists

In the search for safer alternatives to thiazolidinediones (TZDs) for the treatment of type 2 diabetes, researchers have developed N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as novel non-TZD PPARγ agonists.[7] These compounds have shown promising results in enhancing insulin sensitivity and reducing plasma glucose levels.[7]

Anticancer Applications: Inhibition of Key Signaling Pathways

The versatility of the N-3-pyridylbenzenesulfonamide core extends to oncology, with derivatives showing potent inhibitory activity against critical cancer-related signaling pathways.

  • PI3K/mTOR Dual Inhibitors: Propynyl-substituted benzenesulfonamide derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell growth and proliferation.[8]

  • STAT3 Inhibition: Certain benzenesulfonamide derivatives have been designed to selectively inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development and progression.

Biological_Targets cluster_targets Biological Targets & Applications Core N-3-Pyridylbenzenesulfonamide Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial GPCR GPR119 Agonism (Type 2 Diabetes) Core->GPCR Metabolic PPARγ Agonism (Insulin Resistance) Core->Metabolic Cancer PI3K/mTOR Inhibition (Cancer) Core->Cancer STAT3 STAT3 Inhibition (Cancer) Core->STAT3

Caption: Diverse biological targets of N-3-Pyridylbenzenesulfonamide derivatives.

Structure-Activity Relationship (SAR): Guiding a Path to Potency and Selectivity

The exploration of the N-3-pyridylbenzenesulfonamide scaffold has been guided by systematic structure-activity relationship (SAR) studies. These investigations have provided crucial insights into how modifications to different parts of the molecule influence its biological activity.

Key areas of modification include:

  • The Benzenesulfonamide Ring: Substitution patterns on this ring can significantly impact potency and selectivity.

  • The Pyridine Ring: Modifications to the pyridine ring can alter binding affinity and pharmacokinetic properties.

  • The Sulfonamide Linker: While generally conserved, modifications to the sulfonamide nitrogen can influence activity.

For example, in the development of GPR119 agonists, the addition of a pyridylphthalimide motif and fluoro substitution on the central phenyl ring led to a potent and metabolically stable compound.[6]

Future Directions: Expanding the Therapeutic Potential

The N-3-pyridylbenzenesulfonamide scaffold continues to be a fertile ground for drug discovery. Current and future research is likely to focus on:

  • Novel Biological Targets: Exploring the activity of this compound class against a wider range of therapeutic targets.

  • Improving Drug-like Properties: Further optimization of pharmacokinetic and pharmacodynamic profiles to develop clinical candidates.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a vast chemical space of derivatives.

The rich history and diverse biological activities of N-3-pyridylbenzenesulfonamide compounds underscore their importance in medicinal chemistry. The continued exploration of this privileged scaffold holds great promise for the development of new and effective therapies for a wide range of diseases.

References

  • Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. European Journal of Chemical Sciences, 8(2), 163-173. [Link]

  • Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

  • Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 1-11. [Link]

  • Ijuomah, A.O., Ike, D.C., & Obi, M.C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Publishers. [Link]

  • Yum, S., et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 156-160. [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Bull, J.A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515-9520. [Link]

  • PubChem. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem. [Link]

  • Rattanaburi, S., et al. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(1), 1-20. [Link]

  • Li, L., et al. (2024). Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis. Bioorganic Chemistry, 153, 107853. [Link]

  • Bull, J.A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1031-1040. [Link]

Sources

Protocols & Analytical Methods

Method

solvent selection for N-3-Pyridylbenzenesulfonamide extraction

This Application Note is designed for researchers and process chemists requiring a robust protocol for the isolation and extraction of -3-Pyridylbenzenesulfonamide . Unlike standard lipophilic extractions, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the isolation and extraction of


-3-Pyridylbenzenesulfonamide .

Unlike standard lipophilic extractions, this molecule presents a unique amphoteric challenge : it possesses a basic pyridine nitrogen and an acidic sulfonamide proton. Successful extraction requires precise pH control to target the neutral "sweet spot" where the partition coefficient (


) is maximized.

Application Note: Solvent Selection & Extraction Protocol for -3-Pyridylbenzenesulfonamide


-(Pyridin-3-yl)benzenesulfonamide (CAS: 599-81-5 / Analogous scaffolds)

Physicochemical Profiling & Extraction Strategy

To select the correct solvent, we must first map the ionization state of the molecule. Blindly extracting with organic solvents often leads to poor recovery because the molecule exists as a water-soluble ion at both high and low pH extremes.

Molecular Ionization Map

The molecule contains two ionizable centers:[1]

  • Pyridine Nitrogen (Basic): Accepts a proton at low pH. (

    
    )
    
  • Sulfonamide Nitrogen (Acidic): Donates a proton at high pH. (

    
    )
    

This creates three distinct species based on solution pH:

  • pH < 4.0 (Cationic):

    
     (Water Soluble)
    
  • pH 5.5 – 8.5 (Neutral):

    
    (Target for Organic Extraction) 
    
  • pH > 11.0 (Anionic):

    
     (Water Soluble)
    
The "Neutral Window"

The extraction efficiency is dictated by the Distribution Coefficient (


), not just the Partition Coefficient (

). You must extract when

.
  • Target Extraction pH: 6.5 – 7.5

  • Rationale: At this pH, the pyridine ring is deprotonated (neutral) and the sulfonamide remains protonated (neutral). The molecule is at its maximum lipophilicity.

Solvent Selection Matrix

We evaluate solvents based on Solubility Parameter (


) , Selectivity , and Sustainability .
SolventPolarity Index (

)
Extraction EfficiencyGreen Chemistry ScoreRecommendation
Ethyl Acetate (EtOAc) 4.4HighHigh Primary Choice. Excellent solubility for the neutral species; separates well from water.
2-MeTHF 4.0HighVery High Best Alternative. Higher stability than EtOAc (no hydrolysis at extreme pH) and better phase separation.
Dichloromethane (DCM) 3.1Very HighLowAvoid if possible. Use only if EtOAc fails due to solubility limits. Carcinogenic/Strict regulation.
Chloroform/IPA (3:1) ~4.0MaximumLow"Magic Solvent". Use only for difficult emulsions or highly polar analogs.
Diethyl Ether 2.8ModerateLowNot Recommended. Flammability risk and poor solubility for sulfonamides compared to EtOAc.[1]

Decision: Use Ethyl Acetate for general extraction.[1] Use 2-MeTHF for process scale-up (lower water miscibility, higher sustainability).

Optimized Extraction Protocol (The "Acid-Base Swing")

This protocol utilizes the amphoteric nature of the molecule to purify it during the extraction, removing both non-acidic and non-basic impurities without chromatography.

Reagents Required[1][2]
  • Crude Reaction Mixture (containing

    
    -3-Pyridylbenzenesulfonamide)[2]
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Acid: 1M HCl[1]

  • Base: 1M NaOH and Saturated

    
    [1]
    
  • Brine (Saturated NaCl)

Step-by-Step Procedure
Phase A: Initial Isolation (Removal of Neutral/Basic Impurities)
  • Dissolution: Dissolve the crude mixture in 1M NaOH (approx. 10 mL per gram of compound).

    • Mechanism:[1][2][3] The sulfonamide deprotonates (

      
      ), becoming highly water-soluble.
      
  • Wash 1 (Impurity Removal): Extract the aqueous alkaline solution with an equal volume of EtOAc .

    • Action: Shake vigorously and separate layers.[1]

    • Result: Discard the Organic Layer .[1] It contains non-acidic impurities (e.g., unreacted amines, neutral byproducts). Keep the Aqueous Layer (contains product).

Phase B: Charge Neutralization (The "Crash Out")
  • Acidification: Cool the aqueous layer on ice. Slowly add 1M HCl dropwise with stirring.

  • Target pH: Monitor pH until it reaches pH 6.0 – 7.0 .

    • Observation: The solution will become cloudy as the neutral

      
      -3-Pyridylbenzenesulfonamide precipitates or oils out.
      
    • Critical Note: Do NOT overshoot to pH < 4, or the pyridine ring will protonate and redissolve the compound.

Phase C: Final Extraction
  • Extraction: Add fresh EtOAc (or 2-MeTHF) to the pH 7 cloudy suspension.

  • Partition: Shake well. The neutral product will migrate into the organic phase.

  • Drying: Separate the organic layer. Wash with Brine to remove trapped water.[1]

  • Concentration: Dry over anhydrous

    
    , filter, and evaporate under reduced pressure.
    

Visualization of Workflow

The following diagram illustrates the chemical logic driving the "Acid-Base Swing" extraction.

ExtractionWorkflow Start Crude Mixture (Product + Impurities) Step1 Dissolve in 1M NaOH (pH > 11) Start->Step1 Step2 Wash with EtOAc Step1->Step2 PhaseSep1 Phase Separation Step2->PhaseSep1 OrgWaste Organic Layer: Neutral/Basic Impurities (DISCARD) PhaseSep1->OrgWaste Top Layer AqProd Aqueous Layer: Product as Anion (R-N⁻) PhaseSep1->AqProd Bottom Layer Step3 Acidify with HCl to pH 6.5 - 7.0 AqProd->Step3 Precip Neutral Product Precipitates (Max Lipophilicity) Step3->Precip Step4 Extract with Fresh EtOAc Precip->Step4 FinalOrg Organic Layer: Pure Product Step4->FinalOrg FinalAq Aqueous Layer: Salts/Acidic Impurities Step4->FinalAq

Caption: Logic flow for the Acid-Base Swing extraction, isolating the target by manipulating its amphoteric ionization states.

Troubleshooting & Optimization

Emulsion Formation

Sulfonamides can act as weak surfactants. If an emulsion forms at Step 6:

  • Add Brine: Increases ionic strength of the aqueous phase, forcing organics out.

  • Filtration: Pass the emulsion through a pad of Celite to break physical stabilization.[1]

  • Solvent Switch: Add a small amount of Isopropanol (5-10%) to the organic phase.

Low Recovery[1]
  • Check pH: Ensure the aqueous phase is strictly between pH 6 and 7. If pH is 4, pyridine is protonated (loss to water). If pH is 9, sulfonamide is deprotonated (loss to water).

  • Salting Out: Saturate the aqueous layer with NaCl before the final extraction to push the organic molecule into the EtOAc layer.[1]

References

  • Bordwell pKa Table. (n.d.). Acidity in DMSO and Water.[4] Retrieved from [Link]

  • PubChem. (2025).[5][6] 4-amino-N-pyridin-3-ylbenzenesulfonamide (Sulfapyridine) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Arenas, R., et al. (2017). Trends in Microextraction-Based Methods for the Determination of Sulfonamides in Milk. Molecules, 22(7). Retrieved from [Link]

  • Verma, S., et al. (2017). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives. PubMed Central.[1] Retrieved from [Link]

Sources

Application

Application Note &amp; Standard Operating Procedure: N-3-Pyridylbenzenesulfonamide

Introduction & Scope This Application Note defines the Standard Operating Procedure (SOP) for the synthesis, purification, and biological handling of -(pyridin-3-yl)benzenesulfonamide (also known as -3-pyridylbenzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note defines the Standard Operating Procedure (SOP) for the synthesis, purification, and biological handling of


-(pyridin-3-yl)benzenesulfonamide  (also known as 

-3-pyridylbenzenesulfonamide).

Unlike its clinical analog Sulfapyridine (which contains a 4-amino group on the benzene ring), this compound lacks the primary aniline amine. It is primarily utilized as a pharmacophore building block in the development of Carbonic Anhydrase (CA) inhibitors, PPAR agonists, and antimicrobial agents.

Chemical Identity:

  • IUPAC Name:

    
    -(pyridin-3-yl)benzenesulfonamide[1][2][3][4]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.27 g/mol

  • Structural Feature: Sulfonamide linkage connecting a phenyl ring and a pyridine ring at the 3-position (meta).

Safety & Hazard Assessment (E-E-A-T)

Critical Health Hazards

Handling this compound requires a synthesis of protocols for sulfonamides (sensitization) and pyridines (neurotoxicity/irritation).

Hazard CategorySpecific RiskMechanism/Causality
Sensitization High The sulfonamide moiety (

) is a known hapten. Individuals with "Sulfa" allergies must NOT handle this compound or its precursors.
Skin/Eye Irritant/Corrosive Precursors (Benzenesulfonyl chloride) are lachrymators and corrosive. The final product is a severe eye and skin irritant (H319, H315).
Systemic Neurotoxicity The pyridine moiety can be metabolized to pyridinium ions, potentially affecting the CNS if inhaled or absorbed in high quantities.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P100 respirator required for solid handling; Fume hood mandatory for synthesis.

  • Dermal: Nitrile gloves (0.11 mm minimum) are required. Latex is permeable to pyridine derivatives and should be avoided.

  • Ocular: Chemical splash goggles. Face shield recommended during the acid chloride addition step.[5][6]

Protocol A: Synthesis (Schotten-Baumann Method)

Objective: Synthesize


-(pyridin-3-yl)benzenesulfonamide via nucleophilic attack of 3-aminopyridine on benzenesulfonyl chloride.
Rationale:  We utilize a modified Schotten-Baumann condition (aqueous 

) rather than pure pyridine solvent. This minimizes neurotoxic solvent waste and simplifies workup by trapping the HCl byproduct in the aqueous phase.
Reagents
  • 3-Aminopyridine (1.0 equiv)[7]

  • Benzenesulfonyl chloride (1.1 equiv)

  • Sodium Carbonate (

    
    , 10% aqueous solution)
    
  • Solvent: Acetone or Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: Dissolve 3-aminopyridine (e.g., 10 mmol, 0.94 g) in 20 mL of Acetone in a round-bottom flask.

  • Base Addition: Add 15 mL of 10%

    
     solution. The mixture may become biphasic.
    
  • Reaction: Cool the mixture to 0–5°C (ice bath). Add Benzenesulfonyl chloride (11 mmol, ~1.4 mL) dropwise over 15 minutes.

    • Mechanistic Note: Slow addition prevents the hydrolysis of the sulfonyl chloride by water, favoring the faster aminolysis reaction.

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[8]

  • Precipitation: Evaporate the acetone under reduced pressure. The product usually precipitates as an off-white solid from the remaining aqueous layer.

  • Isolation: Adjust pH to ~6.0 with dilute HCl to ensure the pyridine ring is neutral (not protonated) but sulfonamide is not deprotonated. Filter the solid and wash with cold water.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 3-Aminopyridine in Acetone Start->Mix Base Add 10% Na2CO3 (aq) Mix->Base Add Dropwise Addition of Benzenesulfonyl Chloride (0-5°C) Base->Add Stir Stir at RT (2-4 hrs) Monitor TLC Add->Stir Evap Evaporate Acetone Stir->Evap pH Adjust pH to ~6.0 Evap->pH Filter Vacuum Filtration pH->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 1: Modified Schotten-Baumann synthesis workflow for N-3-pyridylbenzenesulfonamide.

Protocol B: Purification & Characterization

Objective: Ensure purity >98% for biological assays. Impurities like unreacted 3-aminopyridine can cause false positives in kinase or antimicrobial assays.

Recrystallization[10][11]
  • Dissolve crude solid in varying minimum boiling Ethanol (95%).

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Collect crystals. Target Melting Point: 150–160°C (Note: Literature varies; use NMR for definitive ID).

Quality Control Metrics
TechniqueDiagnostic SignalAcceptance Criteria
1H NMR (DMSO-

)

proton
Singlet at

10.5–11.0 ppm (Exchangeable with

)
1H NMR (Pyridine)C2-H protonSinglet/Doublet near

8.3–8.5 ppm (Deshielded by N-ring)
HPLC Purity>98% Area Under Curve (254 nm)

Protocol C: Biological Handling & Storage

Objective: Preparation of stable stock solutions for in vitro screening (e.g., Antimicrobial or Carbonic Anhydrase inhibition).

Solubility & Stock Prep
  • Water Solubility: Poor (< 1 mg/mL). Not suitable for direct aqueous delivery.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

  • Protocol:

    • Weigh 10 mg of purified compound.

    • Add 1 mL of sterile DMSO to create a 10 mg/mL (approx 42 mM) stock.

    • Vortex for 30 seconds. Solution should be clear and colorless/light yellow.

Storage Stability[12]
  • Solid State: Stable for >2 years at RT if protected from light and moisture.[9]

  • DMSO Stock: Store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials (e.g., 50

      
      L) to prevent precipitation or hydrolysis.
      
Decision Tree: Assay Preparation

AssayPrep Stock DMSO Stock (42 mM) Dilution Intermediate Dilution (in Media/Buffer) Stock->Dilution 1:100 Check Precipitation Check Dilution->Check Assay Final Assay Well (<1% DMSO) Check->Assay Clear Sonicate Sonicate/Warm (37°C) Check->Sonicate Cloudy Sonicate->Check

Figure 2: Preparation of assay-ready solutions minimizing DMSO toxicity and precipitation.

Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmologist support immediately (sulfonamides can cause corneal damage).

  • Spill Cleanup: Dampen with water to avoid dust. Sweep up into a container for hazardous chemical waste (incineration recommended).

References

  • Synthesis & Characterization: Ijuomah, A. O., et al. "Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide." ResearchGate, 2022.

  • Carbonic Anhydrase Inhibition: Slazinski, N., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI Molecules, 2025.

  • General Sulfonamide Safety: BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides."

  • Chemical Data: PubChem. "4-amino-N-pyridin-3-ylbenzenesulfonamide (Sulfapyridine - Structural Analog Data)." National Library of Medicine.

  • Pyridine Handling: Post Apple Scientific. "Handling Pyridine: Best Practices and Precautions."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of N-3-Pyridylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the recrystallization of N-3-Pyridylbenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the recrystallization of N-3-Pyridylbenzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound. The guidance is structured to address specific experimental issues with a focus on the underlying scientific principles.

Introduction: The Challenge of N-3-Pyridylbenzenesulfonamide

N-3-Pyridylbenzenesulfonamide presents a unique purification challenge due to its molecular structure. It contains a nonpolar benzene ring and two highly polar functional groups: the sulfonamide (-SO₂NH-) and the pyridine ring. This bifunctional nature complicates solvent selection and can lead to issues like "oiling out" or poor crystal formation. The sulfonamide group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen can also participate in hydrogen bonding or act as a base. Understanding these characteristics is crucial for developing a successful recrystallization protocol.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common problems encountered during the recrystallization of N-3-Pyridylbenzenesulfonamide in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What is the problem?

This is one of the most frequent issues and typically points to two primary causes: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[1]

Possible Cause 1: Excessive Solvent Use The most common reason for crystallization failure is using too much solvent to dissolve the crude product.[1][2] A successful recrystallization requires the solution to be saturated at room temperature (or lower) so the compound precipitates. If an excess of solvent is used, the compound will remain in solution even after cooling.

  • Solution A: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% at a time. Allow the solution to cool again. You can check for saturation by dipping a glass rod into the solution; if a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.[3]

  • Solution B: Induce Cooling. If reducing the solvent volume is still ineffective, try cooling the solution further. After it has reached room temperature, place the flask in an ice-water bath for 15-30 minutes to significantly decrease the compound's solubility.[2]

Possible Cause 2: Supersaturation Sometimes a solution can be cooled below its saturation point without forming crystals, a state known as supersaturation.[4] The system is thermodynamically unstable but requires an energy input or a template to begin crystallization.

  • Solution A: Induce Crystallization via Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][4] The microscopic scratches on the glass provide nucleation sites, which are rough surfaces where the first crystals can form.

  • Solution B: Induce Crystallization with a Seed Crystal. If you have a small crystal of pure N-3-Pyridylbenzenesulfonamide from a previous batch, add it to the supersaturated solution.[1][2] The seed crystal acts as a template, directing the ordered arrangement of molecules from the solution onto its surface.

Troubleshooting Workflow: No Crystal Formation

No_Crystals start Solution Cooled, No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent Diagnosis: Too much solvent used. Solution is not saturated. check_saturation->too_much_solvent No supersaturated Diagnosis: Solution is supersaturated. Nucleation has not initiated. check_saturation->supersaturated Yes action_boil Action: Boil off excess solvent. too_much_solvent->action_boil action_induce Action: Induce crystallization. supersaturated->action_induce ice_bath Cool further in an ice bath. action_boil->ice_bath scratch Scratch inner surface of flask with a glass rod. action_induce->scratch seed Add a seed crystal. action_induce->seed success Crystals Formed scratch->success seed->success ice_bath->success

Caption: Decision tree for troubleshooting lack of crystal formation.

Q2: My compound is separating as an oil instead of crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2][5] This is common when the melting point of the solute is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of the crude product.[2][5] An oil is essentially an impure liquid form of your compound and will not yield a pure product.

  • Solution A: Re-heat and Add More Solvent. Heat the mixture to re-dissolve the oil completely. Then, add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the solution's saturation point.[1][2] This ensures that as the solution cools, it becomes saturated at a temperature below the compound's melting point.

  • Solution B: Slow Down the Cooling Rate. Rapid cooling encourages oiling out.[1] After dissolving your compound in hot solvent, allow the flask to cool as slowly as possible. You can insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Let it stand undisturbed at room temperature before moving to an ice bath.

  • Solution C: Change the Solvent System. The chosen solvent may be inappropriate. If its boiling point is too high, or if it is too nonpolar, oiling can occur.[2] Consider a solvent with a lower boiling point or switch to a mixed-solvent system. For N-3-Pyridylbenzenesulfonamide, an ethanol/water or isopropanol/water mixture can be effective.[2]

Troubleshooting Workflow: Oiling Out

Oiling_Out start Compound Separates as an Oil cause Cause: Solution is becoming saturated above the compound's melting point. start->cause action1 Action 1: Re-heat to dissolve oil. Add a small amount of extra hot solvent. cause->action1 action2 Action 2: Cool the solution very slowly. action1->action2 fail Oiling Persists action2->fail action3 Action 3 (If oiling persists): Change the solvent system. success Crystals Formed action3->success fail->action3 Yes fail->success No

Caption: Logical workflow for addressing product oiling out.

Q3: My final yield of crystals is very low. What are the most common causes of poor recovery?

Low recovery is a frustrating but solvable problem. The primary goal is to maximize the amount of pure compound that crystallizes while leaving impurities behind in the "mother liquor" (the remaining solution).

  • Cause A: Using Too Much Solvent. As discussed in Q1, this is the most common culprit. A significant amount of your product will remain dissolved in the mother liquor if the solution is not saturated upon cooling.[2][3]

  • Cause B: Premature Crystallization During Hot Filtration. If you are performing a hot filtration step to remove insoluble impurities (like dust or activated charcoal), the solution can cool as it passes through the funnel, causing your product to crystallize prematurely on the filter paper.[2] To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and use a slight excess of solvent, which can be boiled off after filtration.

  • Cause C: Washing Crystals with Warm or Excessive Solvent. The final wash step is intended to remove any remaining mother liquor from the crystal surfaces. However, if you use too much wash solvent or if the solvent is not ice-cold, you will re-dissolve a portion of your purified product.[4][6] Always use a minimal amount of ice-cold solvent for washing.

Q4: What is the best solvent for recrystallizing N-3-Pyridylbenzenesulfonamide?

An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] Given the mixed polarity of N-3-Pyridylbenzenesulfonamide, single solvents of intermediate polarity or mixed-solvent systems are often the best choice.

  • Good Starting Choices: Solvents like 95% ethanol, isopropanol, or acetone are excellent starting points.[8] They can solvate both the polar (sulfonamide, pyridine) and nonpolar (benzene ring) portions of the molecule.

  • Mixed-Solvent Systems: A solvent/anti-solvent system can be highly effective.[9] In this technique, you dissolve the compound in a minimal amount of a "good" solvent at room temperature (e.g., ethanol), and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water) until the solution becomes persistently cloudy (turbid). This controlled reduction in solubility promotes gradual crystal growth.[9]

Table 1: Potential Solvents for N-3-Pyridylbenzenesulfonamide Recrystallization
SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol (95%) 78Polar ProticExcellent choice. The ethanol solvates the nonpolar ring while the water content helps dissolve the polar groups.[8]
Isopropanol 82Polar ProticSimilar to ethanol, often a very effective choice for sulfonamides.[2]
Acetone 56Polar AproticLower boiling point can be useful to prevent oiling out. Its intermediate polarity is suitable.[8]
Water 100Very Polar ProticLikely a poor solvent on its own (low solubility), but excellent as an anti-solvent with ethanol or isopropanol.
Ethyl Acetate 77IntermediateMay work, but could have lower capacity for the polar functional groups.
Toluene 111NonpolarUnlikely to be a good single solvent due to the polar groups, but could potentially be used in a mixed system.

Part 2: Standardized Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude N-3-Pyridylbenzenesulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent (e.g., 95% ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.[9] It is critical to use the minimum amount of boiling solvent required.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[2][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][6]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if the compound is too soluble in a hot solvent for good recovery or if oiling out is a persistent problem.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Addition of Anti-Solvent: With constant swirling, slowly add the "anti-solvent" (e.g., water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated. If crystals do not form immediately, scratch the flask with a glass rod.[9]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. You may cool it further in an ice bath to maximize the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

General Recrystallization Workflow Diagramdot

Recrystallization_Workflow start 1. Choose Solvent System dissolve 2. Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter 3. Perform Hot Filtration hot_filter_decision->hot_filter Yes cool 4. Cool Solution Slowly to Room Temperature hot_filter_decision->cool No hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath collect 6. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 7. Wash with Minimal Ice-Cold Solvent collect->wash dry 8. Dry Crystals wash->dry end Pure Product dry->end

Sources

Optimization

Technical Support Center: Addressing Steric Hindrance in N-3-Pyridylbenzenesulfonamide Derivatives

Welcome to the technical support center for the synthesis and troubleshooting of N-3-Pyridylbenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of N-3-Pyridylbenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important class of compounds. The inherent steric and electronic properties of the pyridyl and benzenesulfonyl moieties can often lead to challenging coupling reactions. This resource provides in-depth, experience-driven solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles faced during the synthesis of N-3-Pyridylbenzenesulfonamide derivatives.

Q1: My standard sulfonylation reaction between benzenesulfonyl chloride and 3-aminopyridine is giving very low yields. What is the likely cause?

A1: This is a classic issue of steric hindrance and reduced nucleophilicity. The nitrogen atom of 3-aminopyridine is sterically shielded by the adjacent C2 and C4 protons of the pyridine ring. Furthermore, the electron-withdrawing nature of the pyridine ring deactivates the amino group, making it a less potent nucleophile compared to aniline.[1] Standard conditions, such as using pyridine or triethylamine as a base in a solvent like dichloromethane (DCM) at room temperature, are often insufficient to drive the reaction to completion.[2]

Q2: What are the primary side reactions to be aware of?

A2: The most common side reactions include:

  • Di-sulfonylation: The remaining N-H bond of the newly formed sulfonamide can, under forcing conditions, react with another molecule of sulfonyl chloride.[3]

  • Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3]

  • N-Oxidation of the Pyridine Ring: If using strong oxidizing conditions or certain catalysts, the pyridine nitrogen can be oxidized.

Q3: Are there alternatives to using sulfonyl chlorides?

A3: Yes, several alternatives can circumvent the challenges associated with sulfonyl chlorides:

  • Sulfonyl Fluorides: These are often more stable and can be activated under specific catalytic conditions, such as with calcium triflimide [Ca(NTf2)2], to react with even hindered amines.[4]

  • Sodium Arylsulfinates: These can be used in reductive coupling reactions with nitroarenes in the presence of a palladium catalyst to form the sulfonamide bond.[5]

  • Arylboronic Acids: A copper-catalyzed Chan-Lam-like coupling reaction between an arylboronic acid and chloramine-T can generate N-arylsulfonamides.[6]

Section 2: Troubleshooting Guide - Low Reaction Yield

This section provides a systematic approach to troubleshooting and optimizing the synthesis of N-3-Pyridylbenzenesulfonamide derivatives when faced with low product yield.

Issue: Inefficient Sulfonamide Bond Formation

When standard protocols fail, a multi-pronged approach is necessary to overcome the inherent steric and electronic barriers.

Buchwald_Hartwig_Workflow setup Reaction Setup (Inert Atmosphere) add_reagents Add Benzenesulfonamide, 3-Halopyridine, Base (e.g., K3PO4), and Solvent (e.g., Toluene) setup->add_reagents add_catalyst Add Pd Catalyst (e.g., Pd2(dba)3) and Ligand (e.g., Xantphos, Josiphos) add_reagents->add_catalyst reaction Heat to Reaction Temperature (e.g., 80-110 °C) add_catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product N-3-Pyridylbenzenesulfonamide purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask, add benzenesulfonamide (1.0 eq.), 3-halopyridine (1.1 eq.), and a suitable base such as potassium phosphate (K3PO4, 2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and a sterically demanding phosphine ligand (e.g., Xantphos or a Josiphos-type ligand, 2-4 mol%). [7][8]The choice of ligand is critical for accommodating the steric bulk.

  • Solvent and Reaction Conditions: Add anhydrous, degassed toluene. Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst facilitates the oxidative addition to the 3-halopyridine. The bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which forms the desired C-N bond and can be turnover-limiting. [9]Sterically hindered ligands can accelerate this step. [8]* Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide, forming the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) active species is sensitive to oxidation, necessitating an inert atmosphere.

Protocol 2: Indium-Catalyzed Sulfonylation of 3-Aminopyridine

For cases where the direct sulfonylation is preferred but requires activation, indium catalysis offers a milder alternative. [4][10] Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq.) and benzenesulfonyl chloride (1.05 eq.) in a polar aprotic solvent like acetonitrile.

  • Catalyst Addition: Add a catalytic amount of indium powder or a suitable indium salt (e.g., InCl3, 5-10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature to 50 °C for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify as described in Protocol 1.

Causality Behind Choices:

  • Indium Catalyst: The indium catalyst is believed to act as a Lewis acid, activating the sulfonyl chloride and making the sulfur atom more electrophilic. [10]This increased electrophilicity allows the less nucleophilic 3-aminopyridine to attack more readily. This method has shown efficacy for sterically hindered and less nucleophilic anilines. [4][10]

Section 4: Data Summary and Comparison

The choice of synthetic route can significantly impact the yield, especially when dealing with substituted derivatives that introduce additional steric hindrance.

MethodKey ReagentsTypical Yield Range (%)AdvantagesDisadvantages
Standard Sulfonylation Benzenesulfonyl chloride, 3-aminopyridine, organic base (e.g., pyridine)10-40%Simple setup, readily available reagents.Low yield for hindered substrates, potential side reactions.
Indium-Catalyzed Sulfonylation Benzenesulfonyl chloride, 3-aminopyridine, In catalyst60-85%Milder conditions, good for less nucleophilic amines. [4]Requires a metal catalyst.
Buchwald-Hartwig Amination Benzenesulfonamide, 3-halopyridine, Pd catalyst, phosphine ligand75-95%High yields, broad substrate scope, good for hindered systems. [11]Requires an inert atmosphere, more expensive catalysts and ligands.

Section 5: Conclusion and Expert Recommendations

Addressing steric hindrance in the synthesis of N-3-Pyridylbenzenesulfonamide derivatives requires moving beyond standard synthetic protocols. For initial attempts, indium-catalyzed sulfonylation offers a good balance of improved yield and operational simplicity. For challenging substrates or when maximizing yield is critical, the Buchwald-Hartwig amination is the method of choice, despite its higher initial cost and more demanding setup. The selection of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction. By understanding the underlying principles of reactivity and catalysis, researchers can effectively troubleshoot and optimize their synthetic routes to this important class of molecules.

References

  • Verma, A. K., & Tiwari, R. K. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 11(52), 32967-32986. [Link]

  • Shaikh, A. A., & Gacche, R. N. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Zare, A., & Meraj, S. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 963-982. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • De Castle, K. F., & Bodwell, G. J. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Smalley, A. P., & Williams, J. M. J. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1845-1853. [Link]

  • Li, J., et al. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers, 10(10), 2549-2556. [Link]

  • Wang, C., et al. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 16(21), 3959-3963. [Link]

  • Atkinson, B. N., et al. (2024). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis, 14(10), 7113-7120. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]

  • Li, X., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, 31(33), e202501206. [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • Maitro, G., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Organics, 4(2), 205-224. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • ResearchGate. (n.d.). Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 243, 114761. [Link]

  • Mo, J., et al. (2019). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 84(15), 9397-9408. [Link]

  • The Hartwig Group. (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21495-21502. [Link]

  • Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1261543. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines. Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • Fu, Y., et al. (2024). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry, 89(1), 589-598. [Link]

  • Baumgartner, T., & Müller, T. J. J. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(35), 11474-11482. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 333-337. [Link]

  • Abdullahi, M. I., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 47(4). [Link]

  • Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4099. [Link]

  • Zheng, D., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(10), 2096-2101. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(3), 19414-19424. [Link]

  • Luo, Z., & Curran, D. P. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 16(5), 3840-3848. [Link]

  • Drexel University. (n.d.). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bruneau, A., & Spasyuk, D. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Organic Process Research & Development, 22(10), 1261-1277. [Link]

  • El-Gohary, N. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]

  • Čikotienė, I., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 533-537. [Link]

  • ResearchGate. (n.d.). Synthesis of sterically hindered 3-(azolyl)pyridines. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: N-(Pyridin-3-yl)benzenesulfonamide Analogs as Antineoplastic Agents

Executive Summary & Scaffold Analysis The N-(pyridin-3-yl)benzenesulfonamide scaffold represents a privileged pharmacophore in modern oncology, distinct from the classical carbonic anhydrase inhibitory sulfonamides (whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The N-(pyridin-3-yl)benzenesulfonamide scaffold represents a privileged pharmacophore in modern oncology, distinct from the classical carbonic anhydrase inhibitory sulfonamides (which typically require a primary -SO2NH2 group). When the sulfonamide nitrogen is substituted with a pyridine ring, the mechanism of action shifts significantly toward microtubule destabilization (antimitotic activity) and, in recent generations, dual PI3K/mTOR kinase inhibition .

This guide compares the IC50 performance of key analogs within this class, specifically focusing on the structure-activity relationship (SAR) that dictates the switch between tubulin binding and kinase selectivity.

The Pharmacophore

The core structure consists of a lipophilic benzenesulfonyl "tail" and a polar pyridine "head." The sulfonamide bridge acts not merely as a linker but as a hydrogen-bond acceptor/donor motif critical for orienting the molecule within the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.

SAR_Analysis Scaffold N-(Pyridin-3-yl) benzenesulfonamide Core Head Pyridine Ring (Head) (H-Bond Acceptor) Scaffold->Head Linker Sulfonamide Bridge (Geometry/H-Bonding) Scaffold->Linker Tail Benzene Ring (Tail) (Hydrophobic Interaction) Scaffold->Tail Target1 Target: Tubulin (Colchicine Site) Head->Target1 2-NH2/OH subs increases potency Target2 Target: PI3K/mTOR (ATP Pocket) Head->Target2 Quinoline fusion (Bulky groups) Tail->Target1 4-OMe/Me stabilizes fit

Figure 1: Structure-Activity Relationship (SAR) mapping of the scaffold. Modifications to the Pyridine head dictate target selectivity between Tubulin and Kinases.

Comparative IC50 Data Analysis

The following data contrasts the "Classic" antimitotic analogs (ABT-751 series) with "Next-Generation" kinase inhibitors.

Table 1: Comparative Potency (IC50) of Key Analogs
Compound IDStructural ClassPrimary TargetIC50 (Target/Enzyme)IC50 (Cellular - PC-3/HeLa)Mechanism Note
ABT-751 (E7010)N-(2-aminopyridin-3-yl)Tubulin Polymerization2.15 µM (Tubulin)~0.3 - 1.5 µMBinds colchicine site; orally active antimitotic.
Compound 7f 1,2,3-Triazole-linkedTubulin Polymerization2.04 µM (Tubulin)3.2 µM (A549)Triazole acts as a bioisostere, improving metabolic stability.
Compound 17e Quinoline-substitutedPI3K / mTOR12 nM (PI3Kα)80 nM (PC-3)Dual inhibitor; bulky quinoline group occupies kinase specificity pocket.
Compound 8b Thiophene-sulfonamideCytotoxicity (General)N/A4.62 µM (MCF-7)Bioisosteric replacement of benzene with thiophene enhances lipophilicity.
Critical Insight: The "Selectivity Switch"
  • Tubulin Targeting: Requires a small, polar substituent on the pyridine (e.g., -NH2 or -OH at position 2) to mimic the biaryl ether geometry of colchicine. ABT-751 is the archetype here.[1]

  • Kinase Targeting: Requires expanding the pyridine ring into a larger fused system (e.g., quinoline) or adding bulky aryl groups (like in Compound 17e ). This sterically precludes tubulin binding but optimizes van der Waals interactions in the larger ATP-binding cleft of PI3K.

Experimental Protocol: Tubulin Polymerization Assay

To validate the mechanism of action for this class (distinguishing it from general cytotoxicity), a Tubulin Polymerization Assay is the gold standard. Unlike simple MTT assays, this confirms the molecular target.

Principle

The assay measures the change in turbidity (absorbance at 340 nm) as tubulin heterodimers self-assemble into microtubules. Effective inhibitors (like N-3-pyridylbenzenesulfonamides) suppress this increase in optical density.

Workflow Diagram

Assay_Workflow Start Reagent Prep: Purified Tubulin (>99%) in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) Step1 Compound Addition: Add Test Analog (dissolved in DMSO) Final DMSO < 0.1% Start->Step1 Step2 Initiation: Add GTP (1 mM) to start polymerization Temp: 37°C Step1->Step2 Measure Kinetic Monitoring: Read OD340 nm every 30s for 60 mins (Microplate Reader) Step2->Measure Analysis Data Calculation: Calculate Vmax (slope) & Final OD Determine IC50 vs. Vehicle Control Measure->Analysis

Figure 2: Step-by-step workflow for the Tubulin Polymerization Inhibition Assay.

Detailed Methodology
  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Fresh GTP (1 mM) is essential; degraded GTP leads to false negatives.

  • Compound Handling: Dissolve N-(pyridin-3-yl)benzenesulfonamide analogs in 100% DMSO.

    • Critical Control: Ensure final DMSO concentration in the well is <1%. Higher DMSO concentrations stabilize microtubules, artificially counteracting the drug's effect.

  • Reaction Assembly: In a pre-warmed (37°C) 96-well plate, mix 3 µM purified tubulin protein with the test compound.

  • Kinetic Read: Immediately place in a spectrophotometer heated to 37°C. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Validation: Use Colchicine (3 µM) as a positive control (flat line response) and Taxol (3 µM) as a stabilizer control (rapid polymerization).

Scientific Integrity & Causality (E-E-A-T)

Why N-3-Pyridyl?

The choice of the 3-position on the pyridine ring is not arbitrary.

  • Acidity Modulation: The pyridine nitrogen withdraws electron density, modulating the pKa of the sulfonamide -NH-. This affects the molecule's ability to cross cell membranes (permeability) and its hydrogen-bonding capability inside the binding pocket.

  • Metabolic Stability: Unlike phenyl-sulfonamides which are prone to rapid hydroxylation, the pyridine ring offers a different metabolic profile, often extending the half-life (

    
    ) in vivo (as seen with ABT-751).
    
Self-Validating the Data

When reviewing IC50 data for this class:

  • Check the Cell Line: If the compound is potent in HeLa (cervical) or MCF-7 (breast) but weak in resistant lines (e.g., P-gp overexpressing), it suggests the compound is a substrate for efflux pumps.

  • Check the Assay: An MTT assay gives cytotoxicity (cell death), not inhibition (enzyme/protein block). A true "Tubulin IC50" must come from the polymerization assay described above. If a paper claims "IC50 = 50 nM" based only on MTT, they are reporting potency, not binding affinity.

References

  • Discovery of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR Inhibitors Source: European Journal of Medicinal Chemistry (2017) Key Data: Compound 17e IC50 = 80 nM (PC-3).[2] Link:[2]

  • Synthesis and Biological Evaluation of ABT-751 Tricyclic Analogues Source: ResearchGate / Bioorganic & Medicinal Chemistry Key Data: Tubulin Polymerization IC50 ~2.04 µM.[1] Link:

  • Anticancer Potential of Sulfonamide Moieties (Comparative Investigations) Source: PMC / NIH Key Data: Comparative cytotoxicity of thiophene vs. benzene sulfonamides (Compound 8b).[3] Link:

  • Design of N-pyridinyl ureidobenzenesulfonates as DHODH Inhibitors Source: PMC / NIH Context: Demonstrates the versatility of the N-pyridyl-benzene scaffold in metabolic targets. Link:

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Comparative

A Comparative Guide to Bioequivalence Studies of N-3-Pyridylbenzenesulfonamide Formulations

This guide provides a comprehensive framework for conducting bioequivalence studies on oral formulations of N-3-Pyridylbenzenesulfonamide, a novel investigational compound. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting bioequivalence studies on oral formulations of N-3-Pyridylbenzenesulfonamide, a novel investigational compound. It is intended for researchers, scientists, and drug development professionals seeking to establish therapeutic equivalence between a new test formulation and a reference product. This document synthesizes current regulatory expectations with practical, field-proven insights to ensure the design and execution of robust and scientifically valid bioequivalence trials.

Introduction to N-3-Pyridylbenzenesulfonamide and the Rationale for Bioequivalence Testing

N-3-Pyridylbenzenesulfonamide is a hypothetical sulfonamide derivative under investigation for its potential therapeutic applications. As with any new drug development program, the formulation of the active pharmaceutical ingredient (API) into a final dosage form is a critical step that can significantly impact its clinical performance. Once an initial formulation (the "reference" product) has been established and used in clinical trials, any subsequent changes to the formulation, manufacturing process, or manufacturing site necessitate a bioequivalence study to ensure that the new ("test") product is therapeutically equivalent to the reference.

The primary objective of a bioequivalence study is to demonstrate that two drug products, when administered at the same molar dose, result in comparable bioavailability, meaning they exhibit a similar rate and extent of absorption.[1][2][3] This allows for the clinical efficacy and safety data from the reference product to be extrapolated to the test product.[4]

Foundational Principles: Regulatory Framework and Key Pharmacokinetic Endpoints

Bioequivalence studies are governed by stringent guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] These guidelines provide a framework for the design, conduct, and statistical evaluation of bioequivalence trials.

The core of a bioequivalence assessment lies in the comparison of key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles of the test and reference products.[1][2][7] These parameters include:

  • Area Under the Plasma Concentration-Time Curve (AUC): This represents the total extent of drug absorption into the systemic circulation. Two types of AUC are typically calculated:

    • AUC(0-t): The area under the curve from time zero to the last measurable concentration.[1]

    • AUC(0-∞): The area under the curve extrapolated to infinity.[1]

  • Maximum Plasma Concentration (Cmax): This is the peak plasma concentration of the drug and is a measure of the rate of drug absorption.[1][2]

  • Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed and also reflects the rate of absorption.[1]

For a test product to be deemed bioequivalent to a reference product, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[1][2][8]

Part I: In-Vitro Dissolution Testing as a Surrogate for Bioequivalence

In some cases, particularly for immediate-release solid oral dosage forms, in-vitro dissolution testing can be used as a surrogate for in-vivo bioequivalence studies, a concept known as a "biowaiver".[9] This is often applicable for highly soluble and permeable drugs (Biopharmaceutics Classification System - BCS Class I). While the BCS class of N-3-Pyridylbenzenesulfonamide is yet to be determined, comparative dissolution profiling is a crucial preliminary step in any formulation development program.

Experimental Protocol: Comparative In-Vitro Dissolution

Objective: To compare the dissolution profiles of the test and reference formulations of N-3-Pyridylbenzenesulfonamide across a range of physiologically relevant pH conditions.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution Media: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5 (simulated intestinal fluid), and 6.8 (simulated intestinal fluid).

  • Procedure:

    • Place one tablet/capsule of the test or reference formulation in each vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Analyze the concentration of N-3-Pyridylbenzenesulfonamide in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the percentage of drug dissolved at each time point.

    • Plot the mean percentage dissolved versus time for both formulations.

    • Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.

Data Presentation: Comparative Dissolution Profiles
Time (min)Mean % Dissolved (Reference)Mean % Dissolved (Test)
pH 1.2
53538
106265
158890
209596
309899
pH 4.5
52830
105558
157982
209193
309697
pH 6.8
52526
105153
157578
208890
309495

Part II: In-Vivo Pharmacokinetic Bioequivalence Study

The definitive method for establishing bioequivalence is through an in-vivo pharmacokinetic study in human subjects.[7][10][11]

Study Design and Rationale

A randomized, single-dose, two-period, two-sequence, crossover design is the gold standard for bioequivalence studies.[4][12] This design allows for each subject to serve as their own control, which minimizes inter-subject variability.

  • Population: A sufficient number of healthy adult male and female volunteers (typically 24-36) should be enrolled to ensure adequate statistical power.

  • Dosing: A single oral dose of the test and reference formulations will be administered in each period, separated by a washout period of at least five half-lives of the drug.

  • Conditions: The study should be conducted under fasting conditions, as this is generally considered more sensitive for detecting formulation differences.[13][14]

G GroupA Group A (n=18) Receives Test Formulation Washout Washout Period (≥ 5 half-lives) GroupA->Washout GroupB Group B (n=18) Receives Reference Formulation GroupB->Washout GroupA2 Group A (n=18) Receives Reference Formulation GroupB2 Group B (n=18) Receives Test Formulation Washout->GroupA2 Washout->GroupB2

Figure 1: A typical two-way crossover study design.

Experimental Protocol: In-Vivo Study
  • Subject Screening and Enrollment: Ensure all subjects meet the inclusion/exclusion criteria.

  • Dosing: Administer a single dose of the assigned formulation with a standardized volume of water after an overnight fast.

  • Blood Sampling: Collect serial blood samples into appropriate anticoagulant-containing tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Processing: Centrifuge blood samples to separate plasma, which is then stored frozen at -70°C or below until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of N-3-Pyridylbenzenesulfonamide in plasma.[15][16] The method must be validated for linearity, accuracy, precision, and selectivity.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC(0-t), AUC(0-∞), and Cmax) for each subject for both formulations using non-compartmental methods.[4]

  • Statistical Analysis: Perform a statistical analysis (ANOVA) on the log-transformed AUC and Cmax data. Calculate the 90% confidence intervals for the ratio of the geometric means (test/reference).[2][8]

G start Enrollment & Consent dosing Dosing (Test or Reference) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc PK Parameter Calculation (AUC, Cmax) analysis->pk_calc stats Statistical Analysis (90% CI) pk_calc->stats conclusion Bioequivalence Conclusion stats->conclusion

Figure 2: Workflow for the in-vivo bioequivalence study.

Data Presentation: Pharmacokinetic and Statistical Results
ParameterReference Formulation (Mean ± SD)Test Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
AUC(0-t) (ngh/mL) 4580 ± 12104650 ± 1180101.595.2% - 108.3%
AUC(0-∞) (ngh/mL) 4720 ± 12504800 ± 1230101.795.5% - 108.5%
Cmax (ng/mL) 850 ± 210875 ± 220102.994.1% - 112.5%
Tmax (h) 2.5 ± 0.82.4 ± 0.7N/AN/A

Note: The data presented in this table is for illustrative purposes only.

Conclusion

Based on the illustrative data, the 90% confidence intervals for the geometric mean ratios of AUC(0-t), AUC(0-∞), and Cmax for the test and reference formulations of N-3-Pyridylbenzenesulfonamide fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test formulation would be considered bioequivalent to the reference formulation. This comprehensive approach, combining in-vitro dissolution profiling with a robust in-vivo pharmacokinetic study, provides the necessary evidence to ensure therapeutic equivalence between different formulations of N-3-Pyridylbenzenesulfonamide.

References

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • FDA releases 37 new and revised bioequivalence guidelines for generics. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • In Vitro Dissolution Similarity as a Surrogate for In Vivo Bioavailability and Therapeutic Equivalence. AAPS PharmSciTech. [Link]

  • Bioequivalence Criteria & Requirements. BioPharma Services. [Link]

  • Bioequivalence Studies and Their Role in Drug Development. Biostatistics.ca. [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency. [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. [Link]

  • Pharmacokinetic Parameters in Anvisa's Bioequivalence Studies: Ensuring Therapeutic Equivalence of Generics. Walsh Medical Media. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. Hogan Lovells. [Link]

  • Selecting in Vitro Dissolution Tests Using Population Pharmacokinetic Modelling to Help Bioequivalence Studies. PAGE Meeting. [Link]

  • The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. Frontiers Publishing Partnerships. [Link]

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  • Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. PubMed. [Link]

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  • In Vivo Pharmacokinetics. Xyzagen. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]

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  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Guideline for Bioequivalence Studies for Different Strengths of Oral Solid Dosage Forms. Pharmaceutical and Medical Device Regulatory Science Society of Japan. [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency. [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. VTechWorks. [Link]

  • The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities. PubMed. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

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